molecular formula C24H28N2O4S B10984733 N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-4-methylbenzamide

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-4-methylbenzamide

Cat. No.: B10984733
M. Wt: 440.6 g/mol
InChI Key: GSOALRKHVPWDMM-UHFFFAOYSA-N
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Description

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-4-methylbenzamide is a complex organic compound characterized by its unique structural features This compound contains a pyrrole ring substituted with a methoxyphenyl sulfonyl group, dimethyl groups, and a propyl group, along with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-4-methylbenzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-4-methylbenzamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and enzyme interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-4-methylbenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and biological activity.

Properties

Molecular Formula

C24H28N2O4S

Molecular Weight

440.6 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propylpyrrol-2-yl]-4-methylbenzamide

InChI

InChI=1S/C24H28N2O4S/c1-6-15-26-18(4)17(3)22(31(28,29)21-13-11-20(30-5)12-14-21)23(26)25-24(27)19-9-7-16(2)8-10-19/h7-14H,6,15H2,1-5H3,(H,25,27)

InChI Key

GSOALRKHVPWDMM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=C1NC(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)OC)C)C

Origin of Product

United States

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